molecular formula C19H11Cl2N3OS B2936755 2,4-dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 919721-08-7

2,4-dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2936755
CAS No.: 919721-08-7
M. Wt: 400.28
InChI Key: PGZLLLQPTQMIFY-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a thiazolo[5,4-b]pyridine core and dichloro and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and thioamides. Subsequent chlorination and amide formation steps are then carried out to introduce the dichloro and benzamide groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction steps efficiently. Large-scale production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology: In biological research, 2,4-dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has been studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of inflammatory and infectious diseases.

Industry: In industry, this compound can be used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. Its versatility and reactivity make it valuable for producing a wide range of products.

Comparison with Similar Compounds

  • 2,4-Dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide: is structurally similar to other thiazolo[5,4-b]pyridine derivatives, which also exhibit biological activities.

  • 2,4-Disubstituted thiazoles: are another group of compounds with similar biological properties, including antibacterial, antifungal, and anti-inflammatory activities.

Uniqueness: What sets this compound apart from other similar compounds is its specific combination of functional groups and its potential for diverse applications across multiple fields. Its unique structure allows for targeted interactions with biological molecules, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3OS/c20-12-6-7-14(15(21)10-12)17(25)23-13-4-1-3-11(9-13)18-24-16-5-2-8-22-19(16)26-18/h1-10H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZLLLQPTQMIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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